Fmoc-Cha-OH

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

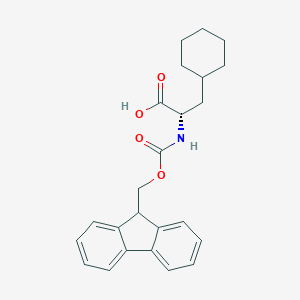

IUPAC Name |

(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJAUEZBPWTKIV-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359653 |

Source

|

| Record name | Fmoc-Cha-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135673-97-1 |

Source

|

| Record name | Fmoc-Cha-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Cha-OH: Applications in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) is a non-proteinogenic amino acid derivative that has become an indispensable tool in modern peptide chemistry and drug development. Its unique structural feature, a bulky and hydrophobic cyclohexyl side chain, imparts advantageous properties to synthetic peptides, including enhanced metabolic stability, constrained conformation, and improved receptor affinity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its central role in solid-phase peptide synthesis (SPPS), and its application in the development of novel peptide therapeutics.

This compound is a standard building block for introducing cyclohexylalanine residues into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is stable under acidic conditions but readily removed by a mild base, such as piperidine (B6355638), allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.[2][3]

The incorporation of the cyclohexylalanine residue can significantly influence the physicochemical and biological properties of a peptide.[4][5] The cyclohexyl side chain increases the hydrophobicity of the peptide, which can enhance its interaction with hydrophobic pockets of target receptors and improve membrane permeability.[5][6] Furthermore, the steric bulk of the cyclohexyl group can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[5]

Physicochemical and Analytical Data

The key physicochemical and analytical data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 135673-97-1[7] |

| Molecular Formula | C₂₄H₂₇NO₄[7] |

| Molecular Weight | 393.48 g/mol [7] |

| Appearance | White to off-white or slight yellow to beige powder/solid[1] |

| Melting Point | 125-130 °C[1] |

| Storage Temperature | 2-30°C[1] |

Table 2: Analytical Specifications for this compound

| Analysis | Specification |

| Enantiomeric Purity | ≥ 99.5 % (a/a)[1] |

| Purity (TLC) | ≥ 98 %[1] |

| Assay (HPLC, area%) | ≥ 98.0 % (a/a)[1] |

| Assay (Acidimetric) | ≥ 97.0%[1] |

| Water (K.F.) | ≤ 1.00 %[1] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml)[1] |

Role in Peptide Synthesis and Drug Development

The unique properties of the cyclohexylalanine residue make this compound a valuable building block in the design of peptide-based therapeutics.

Enhancing Metabolic Stability

Peptides are often limited as therapeutic agents due to their rapid degradation by proteases in the body. The bulky cyclohexyl side chain of Cha provides steric hindrance, shielding the adjacent peptide bonds from enzymatic cleavage.[5] This increased resistance to degradation leads to a longer plasma half-life and improved pharmacokinetic profile of the peptide drug.

Modulating Peptide Conformation and Bioactivity

The incorporation of Cha can impose conformational constraints on the peptide backbone, leading to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target receptor. For example, the introduction of cyclohexylalanine has been successfully employed in the development of metabolically stable and potent analogs of apelin, a peptide involved in cardiovascular regulation.[4][5] These analogs show prolonged effects due to their enhanced stability and receptor interaction.

Application in Targeting Mitochondrial Dysfunction

Recent research has highlighted the use of cyclohexylalanine-containing peptides in targeting mitochondrial dysfunction.[8][9] The hydrophobic nature of Cha facilitates the interaction of these peptides with cardiolipin, a phospholipid unique to the inner mitochondrial membrane.[8][9] By binding to cardiolipin, these peptides can help preserve the structure of the mitochondrial cristae, reduce the production of reactive oxygen species (ROS), and enhance ATP generation, offering a promising therapeutic strategy for diseases associated with mitochondrial dysfunction.[8][9]

Experimental Protocols

The following section provides a detailed methodology for the incorporation of this compound into a peptide sequence via manual Fmoc solid-phase peptide synthesis.

General Fmoc-SPPS Workflow

The cyclical process of Fmoc-SPPS involves the swelling of the resin support, deprotection of the Fmoc group, coupling of the next Fmoc-protected amino acid, and washing steps.

Detailed Protocol for a Single Coupling Cycle of this compound

This protocol is for a 0.1 mmol scale synthesis.

1. Resin Preparation:

-

Place the appropriate resin (e.g., 100-200 mg of Rink Amide resin for a C-terminal amide) in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 15-30 minutes at room temperature to remove the Fmoc group.[2]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. This compound Coupling:

-

In a separate vial, dissolve this compound (e.g., 4 equivalents) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 3.9 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIEA) (e.g., 6 equivalents), to the amino acid solution to activate it.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.

-

To confirm the completion of the coupling reaction, a ninhydrin (B49086) (Kaiser) test can be performed. A negative result (beads remain colorless or yellow) indicates a complete reaction.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin-bound peptide thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

5. Repetition:

-

The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Final Deprotection:

-

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5.[2]

-

The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

-

The resin is filtered off, and the crude peptide is precipitated from the TFA solution using cold diethyl ether.

7. Purification:

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway Modulation

The incorporation of Cha into peptides can lead to enhanced modulation of signaling pathways due to improved receptor binding and stability. An example is the activation of G-protein coupled receptors (GPCRs), such as the apelin receptor (APJ).

The general mechanism for the activation of a GPCR by a peptide containing cyclohexylalanine involves the binding of the peptide to the extracellular domain of the receptor.[4] This binding event induces a conformational change in the receptor, which in turn activates intracellular G-proteins. The activated G-protein then initiates a downstream signaling cascade, leading to a specific cellular response.[4] The enhanced stability and binding affinity of Cha-containing peptides can lead to a more sustained and potent activation of these pathways.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with improved therapeutic potential. The incorporation of the cyclohexylalanine residue enhances metabolic stability and can favorably influence peptide conformation, leading to increased bioactivity. The detailed protocols and understanding of its impact on peptide properties provided in this guide are intended to support researchers and drug development professionals in the rational design and synthesis of novel peptide-based therapeutics. The continued exploration of peptides containing this compound is expected to yield new and effective treatments for a wide range of diseases.

References

- 1. This compound Novabiochem 135673-97-1 [sigmaaldrich.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

- 8. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

synthesis and purification of Fmoc-cyclohexylalanine

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-L-Cyclohexylalanine

For researchers, scientists, and professionals in drug development, the purity and efficient synthesis of amino acid derivatives are paramount. Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) is a critical building block in peptide synthesis, prized for its ability to introduce hydrophobicity and conformational rigidity into peptides, thereby enhancing their metabolic stability and biological activity. This guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-cyclohexylalanine, complete with detailed experimental protocols, data summaries, and workflow visualizations.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-L-cyclohexylalanine is presented below. These properties are fundamental to understanding the handling, solubility, and reaction characteristics of the reagent.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₇NO₄ | --INVALID-LINK-- |

| Molecular Weight | 393.48 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| CAS Number | 135673-97-1 | --INVALID-LINK-- |

| Melting Point | 125-130 °C | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate (B1210297), Acetone (B3395972) | --INVALID-LINK--, --INVALID-LINK-- |

| Storage | 2-8°C, sealed in dry conditions | --INVALID-LINK-- |

Synthesis of Fmoc-L-Cyclohexylalanine

The synthesis of Fmoc-L-cyclohexylalanine is typically achieved through the reaction of L-cyclohexylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) donating reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions. The Fmoc group protects the α-amino group of the amino acid during peptide synthesis.

Experimental Protocol: Synthesis via Fmoc-OSu

This protocol is adapted from general procedures for the Fmoc protection of amino acids.

Materials:

-

L-Cyclohexylalanine

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-cyclohexylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone.

-

Add the Fmoc-OSu solution dropwise to the L-cyclohexylalanine solution with vigorous stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield the crude Fmoc-L-cyclohexylalanine.

Purification of Fmoc-L-Cyclohexylalanine

Purification of the crude product is crucial to remove unreacted starting materials and by-products, ensuring high purity for subsequent use in peptide synthesis.[1] The primary methods for purification are crystallization and column chromatography.

Experimental Protocol: Purification by Crystallization

This protocol is based on general methods for the crystallization of Fmoc-amino acids.

Materials:

-

Crude Fmoc-L-cyclohexylalanine

-

Ethanol

-

Water

Procedure:

-

Dissolve the crude Fmoc-L-cyclohexylalanine in a minimal amount of hot ethanol.

-

Slowly add water to the solution until it becomes slightly turbid.

-

Gently heat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystallization.

-

Collect the crystalline product by filtration.

-

Wash the crystals with a cold ethanol/water mixture.

-

Dry the purified Fmoc-L-cyclohexylalanine under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Fmoc-L-cyclohexylalanine.

| Analysis Method | Expected Results |

| ¹H NMR | Characteristic peaks for the fluorenyl group (approx. 7.2-7.8 ppm), the methoxy (B1213986) protons (approx. 4.2-4.5 ppm), the α-proton of the amino acid (approx. 4.1-4.3 ppm), and the cyclohexyl protons (approx. 0.8-1.8 ppm). |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon (approx. 176 ppm), the carbons of the fluorenyl group (approx. 119-144 ppm), the methoxy carbon (approx. 67 ppm), the α-carbon (approx. 54 ppm), and the carbons of the cyclohexyl ring (approx. 25-41 ppm). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 393.48 g/mol . |

| Optical Rotation | Specific rotation value should be determined to confirm the enantiomeric purity. The L-enantiomer is expected to be levorotatory. |

| Purity (HPLC) | ≥98% |

Conclusion

The synthesis and purification of Fmoc-L-cyclohexylalanine are well-established processes that can be reliably performed in a laboratory setting. The protocols provided in this guide offer a solid foundation for researchers to produce high-purity this compound, a valuable reagent in the development of novel peptide-based therapeutics. Adherence to detailed experimental procedures and thorough analytical characterization are critical for ensuring the quality and consistency of the final product.

References

solubility of Fmoc-Cha-OH in different organic solvents

An In-depth Technical Guide to the Solubility of Fmoc-Cha-OH in Organic Solvents

Introduction

N-α-Fmoc-L-cyclohexylalanine (this compound) is an unnatural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The incorporation of the cyclohexylalanine residue can impart unique conformational constraints and increase the hydrophobicity of peptides, which is often desirable in the design of peptidomimetics and other therapeutic peptides. A critical parameter for the successful application of this compound in SPPS is its solubility in the various organic solvents used for coupling reactions and stock solution preparation. This technical guide provides a comprehensive overview of the solubility of this compound, methods for its determination, and a workflow for solvent selection.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value |

| Molecular Formula | C₂₄H₂₇NO₄ |

| Molecular Weight | 393.48 g/mol |

| Appearance | White to off-white solid/powder[1] |

| Melting Point | 125-130 °C |

Solubility of this compound

The solubility of Fmoc-protected amino acids is a crucial factor in SPPS, influencing the efficiency of coupling reactions. Poor solubility can lead to incomplete reactions and the formation of deletion sequences in the target peptide. Generally, Fmoc-amino acids are soluble in polar aprotic solvents commonly used in peptide synthesis[2].

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, some data points have been reported by commercial suppliers. The following table summarizes the available quantitative data and provides qualitative information for other common solvents.

| Solvent | Chemical Class | Quantitative Solubility | Molar Concentration (M) | Qualitative Assessment |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL[1] | ~0.254 M | Highly Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~197 mg/mL (0.5 M)[3] | 0.5 M | Highly Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Data not available | Data not available | Expected to be soluble |

| Dichloromethane (DCM) | Chlorinated | Data not available | Data not available | Expected to have limited solubility |

| Tetrahydrofuran (THF) | Ether | Data not available | Data not available | Expected to have limited solubility |

| Acetonitrile (ACN) | Nitrile | Data not available | Data not available | Expected to have limited solubility |

| Ethyl Acetate (EtOAc) | Ester | Data not available | Data not available | Expected to have poor solubility |

Note: The solubility in DMF was calculated based on a supplier's analysis note indicating that 1 mmole is "clearly soluble" in 2 mL of DMF.[3] The solubility in other solvents should be determined experimentally.

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocol, based on the "shake-flask" method followed by High-Performance Liquid Chromatography (HPLC) analysis, can be used to determine the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Mechanical shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath) set to a standard temperature (e.g., 25 °C)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

Experimental Workflow

Detailed Procedure

a. Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 20-30 mg, ensuring undissolved solid will remain) to a glass vial. The exact mass should be recorded.

-

Pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.

-

Securely cap the vial and place it in a mechanical shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Visual inspection should confirm the presence of undissolved solid.

b. Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vial to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Perform a precise serial dilution of the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

c. Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC system under the same conditions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent.

Logical Framework for Solvent Selection

The choice of solvent in peptide synthesis is dictated by several factors, with the solubility of the Fmoc-amino acid being a primary consideration. The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

Conclusion

This compound exhibits high solubility in common polar aprotic solvents such as DMSO and DMF, which are standard in solid-phase peptide synthesis. For less common solvents or when precise concentrations are required, a systematic experimental approach using the shake-flask method combined with HPLC analysis is recommended. A thorough understanding and verification of solubility are paramount to ensure the efficiency and success of peptide synthesis protocols involving this compound.

References

Structural Elucidation of Fmoc-Cha-OH: A Technical Guide Using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) is a synthetic amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid can impart unique conformational constraints and hydrophobic properties to peptides, making it a valuable tool in drug design and development. Accurate structural characterization of this compound is paramount to ensure the integrity and purity of the final peptide products. This technical guide provides an in-depth overview of the structural analysis of this compound using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Chemical Formula | C₂₄H₂₇NO₄[1] |

| Molecular Weight | 393.48 g/mol [1] |

| CAS Number | 135673-97-1[1] |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (HPLC)[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) for the protons in this compound. These values are based on the analysis of similar Fmoc-protected amino acids and general principles of NMR spectroscopy. The actual experimental values may vary slightly depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Fmoc-H9 | 7.8 - 7.9 | d | ~7.5 |

| Fmoc-H4, H5 | 7.6 - 7.7 | d | ~7.5 |

| Fmoc-H1, H8 | 7.3 - 7.4 | t | ~7.4 |

| Fmoc-H2, H7, H3, H6 | 7.2 - 7.3 | m | |

| NH | 5.1 - 5.3 | d | ~8.0 |

| α-CH | 4.3 - 4.5 | m | |

| Fmoc-CH₂ | 4.2 - 4.4 | m | |

| Fmoc-CH | 4.1 - 4.2 | t | ~6.8 |

| β-CH₂ | 1.5 - 1.7 | m | |

| Cyclohexyl-CH | 1.6 - 1.8 | m | |

| Cyclohexyl-CH₂ | 0.8 - 1.3 | m |

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms in this compound are listed below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 174 - 176 |

| C=O (Fmoc) | 156 - 157 |

| Fmoc Aromatic (quaternary) | 143 - 145 |

| Fmoc Aromatic (quaternary) | 141 - 142 |

| Fmoc Aromatic | 127 - 128 |

| Fmoc Aromatic | 125 - 126 |

| Fmoc Aromatic | 120 - 121 |

| Fmoc-CH₂ | 66 - 68 |

| α-CH | 54 - 56 |

| Fmoc-CH | 47 - 48 |

| β-CH₂ | 39 - 41 |

| Cyclohexyl-CH | 33 - 35 |

| Cyclohexyl-CH₂ | 25 - 27 |

| Cyclohexyl-CH₂ | 24 - 26 |

Experimental Protocol for NMR Analysis

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a spectrometer with a proton frequency of at least 400 MHz for optimal resolution.

- Tune and shim the probe to ensure a homogeneous magnetic field.

- Acquire a ¹H NMR spectrum using a standard pulse sequence.

- Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

3. Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase the resulting spectra.

- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

- Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to aid in structural assignment.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like Fmoc-protected amino acids.

Expected Mass Spectrometry Data

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 394.2013 | Protonated molecular ion |

| [M+Na]⁺ | 416.1832 | Sodium adduct |

| [M+K]⁺ | 432.1572 | Potassium adduct |

| [M-H]⁻ | 392.1867 | Deprotonated molecular ion |

Predicted Fragmentation Pattern

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to provide structural information. The predictable fragmentation of the Fmoc group is a key diagnostic feature.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Analysis

1. Sample Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

- Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode).

2. Mass Spectrometer Setup:

- Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

- Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

- Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal for the molecular ion.

3. Data Acquisition:

- Acquire a full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

- For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor and applying collision-induced dissociation (CID).

4. Data Analysis:

- Identify the molecular ion and common adducts in the full scan spectrum.

- Analyze the fragmentation pattern in the MS/MS spectrum to confirm the presence of the Fmoc group and the cyclohexylalanine moiety.

Integrated Structural Analysis Workflow

The combination of NMR and MS provides a comprehensive structural characterization of this compound.

Caption: Workflow for the structural analysis of this compound.

Conclusion

The structural integrity of this compound is critical for its successful application in peptide synthesis. The orthogonal analytical techniques of NMR spectroscopy and mass spectrometry provide a robust framework for the comprehensive characterization of this important synthetic amino acid. By following the detailed protocols and utilizing the expected spectral data presented in this guide, researchers can confidently verify the identity and purity of their this compound starting material, thereby ensuring the quality and reliability of their downstream peptide synthesis endeavors.

References

The Architect of Stability and Potency: Cyclohexylalanine's Role in Peptide Modification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the quest for enhanced stability, improved receptor affinity, and greater biological efficacy is paramount. The incorporation of non-canonical amino acids represents a powerful strategy to achieve these goals. Among these, cyclohexylalanine (Cha), an analog of phenylalanine with a saturated cyclohexyl ring instead of a phenyl group, has emerged as a critical tool for peptide chemists and drug developers. Its unique structural properties impart significant advantages, transforming transient and fragile peptides into robust and potent therapeutic candidates. This guide delves into the multifaceted role of cyclohexylalanine in modifying peptide structure and function, providing a comprehensive overview of its impact on conformation, stability, and biological activity, supported by quantitative data, detailed experimental protocols, and visual workflows.

The Structural and Functional Impact of Cyclohexylalanine Integration

The substitution of natural amino acids with cyclohexylalanine profoundly influences a peptide's physicochemical and biological properties. The bulky and hydrophobic nature of the cyclohexyl side chain is a key determinant of these effects.

Conformational Control and Structural Rigidity

The incorporation of cyclohexylalanine can induce significant conformational changes in the peptide backbone. The steric bulk of the cyclohexyl group restricts the rotational freedom of the peptide chain, often leading to more defined secondary structures.[1][2] This is particularly evident in the promotion of helical and turn conformations, which can be crucial for receptor recognition and binding.[2] By locking the peptide into a bioactive conformation, Cha can enhance receptor affinity and selectivity.[1]

Enhancement of Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in vivo.[3] Cyclohexylalanine, especially in its D-isomeric form (D-Cha), provides a powerful solution to this challenge. The bulky cyclohexyl side chain acts as a steric shield, hindering the approach of proteolytic enzymes to the adjacent peptide bonds.[3] Furthermore, proteases are highly specific for L-amino acids, making peptides containing D-amino acids significantly less susceptible to enzymatic cleavage.[3] This enhanced stability leads to a longer in-vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.[3]

Modulation of Biological Activity

The structural modifications induced by cyclohexylalanine directly translate to altered biological function. The enhanced hydrophobicity can improve a peptide's ability to interact with lipid membranes and hydrophobic pockets within target receptors.[1][4] This has been successfully exploited in the design of various bioactive peptides:

-

Mitochondrial Targeting: In the development of peptides targeting mitochondrial dysfunction, the inclusion of Cha has been shown to enhance selective recognition and interaction with cardiolipin (B10847521) in the inner mitochondrial membrane.[5][6] This leads to the preservation of mitochondrial structure and function.[5][6]

-

Receptor Agonism and Antagonism: The incorporation of Cha has been instrumental in developing potent apelin receptor agonists and neurokinin-1 (NK1) receptor antagonists.[1][7] In these cases, the cyclohexyl group is believed to engage in critical hydrophobic interactions within the receptor binding pocket, thereby increasing affinity and activity.[7]

Quantitative Data on Cyclohexylalanine-Modified Peptides

The following tables summarize the quantitative impact of cyclohexylalanine incorporation on key peptide parameters, providing a clear comparison for researchers.

| Peptide/Analog | Modification | Receptor Binding Affinity (Ki, nM) | In vitro Antagonist Activity (IC50, nM) | Source(s) |

| Hypothetical NK1 Receptor Antagonist P-1 | D-Cyclohexylalanine (D-Cha) at Position X | 1.2 | 2.5 | [7] |

| Hypothetical NK1 Receptor Antagonist P-2 | D-Phenylalanine at Position X | 8.5 | 15.2 | [7] |

| Hypothetical NK1 Receptor Antagonist P-3 | D-Alanine at Position X | 50.3 | 98.7 | [7] |

Table 1: Illustrative Comparative Biological Activity of a Hypothetical NK1 Receptor Antagonist Peptide Series. Note: This data is hypothetical and for illustrative purposes to demonstrate the typical trend observed with D-Cha incorporation.[7]

| Peptide | Modification | Plasma Half-life (t1/2) | Source(s) |

| Native Apelin-17 | None | < 5 minutes | [8] |

| Apelin-17 Analog | L-Cyclohexylalanine incorporation | Significantly increased | [1] |

Table 2: In Vitro Stability of Apelin-17 Analogues. Note: The D-isomer is anticipated to show even greater stability.[1]

| Peptide | Modification | Apparent Dissociation Constant (KD) | Source(s) |

| Original Menin Binding Peptide | None | 3800 nM | [9] |

| Hit 1 | Cyclobutyl alanine (B10760859) at position 2 | 34 nM | [9] |

| Hit 6 | Cyclohexyl alanine at position 2 | 40 nM | [9] |

Table 3: Binding Affinity of Menin-binding Peptides.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of cyclohexylalanine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylalanine-Containing Peptide

This protocol describes the manual solid-phase synthesis of a hypothetical peptide analogue using Fmoc chemistry.

Materials:

-

Rink Amide MBHA resin[10]

-

Fmoc-protected amino acids (including Fmoc-D-cyclohexylalanine)[7]

-

N,N-Dimethylformamide (DMF)[7]

-

Dichloromethane (DCM)[7]

-

20% Piperidine (B6355638) in DMF[10]

-

N,N-Diisopropylethylamine (DIPEA)[10]

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)[10] or HBTU/HOBt[3][4]

-

Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)[7]

-

Cold diethyl ether[3]

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.[3]

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[3]

-

Amino Acid Coupling:

-

Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-D-Cha-OH), 3 equivalents of HOBt, and 3 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2 minutes.[3]

-

Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours. Due to the steric bulk of the cyclohexyl group, a longer coupling time or double coupling may be necessary.[4] Monitor the reaction using a Kaiser test.[7]

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).[3]

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[3]

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc-deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[3][7]

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][7]

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.[3]

In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a method to assess the stability of a cyclohexylalanine-containing peptide in human plasma.

Materials:

-

Synthesized peptide

-

Human plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trifluoroacetic acid (TFA)

Procedure:

-

Peptide Incubation: Dissolve the peptide in PBS and add it to pre-warmed human plasma to a final concentration. Incubate the mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.

-

Protein Precipitation: Immediately add an equal volume of acetonitrile containing an internal standard to the aliquot to precipitate plasma proteins and stop enzymatic degradation.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant containing the remaining peptide by LC-MS/MS.

-

Data Analysis: Quantify the percentage of intact peptide remaining at each time point relative to the amount at time zero. Calculate the peptide's half-life (t1/2) in plasma.

Visualizing Workflows and Pathways

The following diagrams, created using Graphviz (DOT language), illustrate key processes and pathways related to the study of cyclohexylalanine-modified peptides.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Signaling in Mitochondrial Dysfunction and Peptide Intervention.

Conclusion

Cyclohexylalanine is a powerful and versatile tool in the arsenal (B13267) of peptide chemists and drug developers. Its incorporation into peptide sequences offers a reliable strategy to overcome the inherent limitations of native peptides, particularly their poor stability. By enforcing conformational rigidity, enhancing proteolytic resistance, and improving interactions with biological targets, cyclohexylalanine plays a pivotal role in the design of next-generation peptide therapeutics with superior pharmacokinetic and pharmacodynamic profiles. The data and protocols presented in this guide provide a solid foundation for the strategic application of this unique amino acid in the ongoing quest for more effective and durable peptide-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Automated affinity selection for rapid discovery of peptide binders - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02587B [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

Unlocking Novel Therapeutics: An In-depth Technical Guide to the Application of Unnatural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in drug discovery and development. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the pharmacological properties of peptides, overcoming their inherent limitations and unlocking their full therapeutic potential. This guide provides a comprehensive technical overview of the strategies, applications, and experimental methodologies central to the design of novel peptide-based therapeutics using unnatural amino acids.

Enhancing Peptide Properties with Unnatural Amino Acids

The introduction of UAAs into peptide sequences offers a powerful toolkit to address the primary challenges associated with peptide therapeutics, namely their poor stability, low bioavailability, and rapid clearance. Strategic incorporation of UAAs can lead to significant improvements in a peptide's pharmacokinetic and pharmacodynamic profile.

Improving Stability and Half-Life

A major hurdle in the clinical development of peptide drugs is their susceptibility to proteolytic degradation. The replacement of natural L-amino acids with UAAs, such as D-amino acids, N-methylated amino acids, or β-amino acids, can render peptides resistant to enzymatic cleavage, thereby extending their circulating half-life.[1][2][3] For instance, the modification of gonadotropin-releasing hormone (GnRH) with unnatural amino acids has been shown to dramatically increase its half-life from minutes to hours.[1]

Enhancing Potency and Selectivity

UAAs can be used to constrain the conformational flexibility of peptides, locking them into a bioactive conformation that enhances binding affinity and selectivity for their target. Techniques like peptide stapling, which involves introducing a covalent linkage between two amino acid side chains using UAAs, can stabilize α-helical structures crucial for many protein-protein interactions.[4][5] Furthermore, the unique side chains of UAAs can introduce novel interactions with the target receptor, leading to increased potency.

Modulating Physicochemical Properties

The chemical diversity of UAAs allows for the fine-tuning of a peptide's physicochemical properties, such as solubility and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME). By rationally selecting UAAs, researchers can optimize a peptide's drug-like characteristics.[6][7]

Quantitative Impact of Unnatural Amino Acids on Peptide Performance

The benefits of incorporating UAAs into peptides are not merely qualitative. A growing body of literature provides quantitative evidence of their impact on key therapeutic parameters. The following tables summarize comparative data for several peptides where the introduction of UAAs has led to measurable improvements in their biological activity and stability.

| Peptide/Analog | Target | Modification | IC50 / EC50 | Binding Affinity (Kd) | Half-Life | Reference |

| GLP-1 | GLP-1 Receptor | Native | ~2.3 nM (EC50) | - | ~2 min | [8] |

| Liraglutide | GLP-1 Receptor | Acylation with C16 fatty acid | ~0.7 nM (EC50) | - | ~13 h | [8] |

| Semaglutide | GLP-1 Receptor | Acylation with C18 fatty acid and Aib substitution | ~0.4 nM (EC50) | - | ~168 h | [8] |

| Compstatin | Complement C3 | Native | 240 µM (IC50) | - | - | [9] |

| Compstatin Analog | Complement C3 | N-methylation and unnatural amino acid substitution | 4 nM (IC50) | - | - | [9] |

| p53 Peptide | MDM2 | Unstapled | 1.3 µM (Kd) | 1.3 µM | - | |

| Stapled p53 Peptide | MDM2 | Hydrocarbon stapling with α,α-disubstituted UAAs | 0.03 µM (Kd) | 0.03 µM | - |

Table 1: Comparative analysis of native peptides and their analogs containing unnatural amino acids. This table highlights the significant improvements in potency (lower IC50/EC50 and Kd values) and half-life achieved through the incorporation of UAAs.

Experimental Protocols

The successful application of UAAs in peptide design relies on robust and well-defined experimental procedures. This section provides detailed methodologies for key experiments, from the synthesis of UAA-containing peptides to their characterization and evaluation.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an Unnatural Amino Acid

This protocol outlines the manual synthesis of a short peptide incorporating a generic Fmoc-protected unnatural amino acid using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected natural amino acids

-

Fmoc-protected unnatural amino acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane)

-

Syringe reaction vessel with a frit

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the syringe reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Shake for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (natural or unnatural) and 3 equivalents of Oxyma Pure in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin. Shake for 2 hours at room temperature.

-

To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

-

Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of a protease.

Materials:

-

Peptide stock solution (in a suitable buffer, e.g., PBS)

-

Protease solution (e.g., trypsin, chymotrypsin, or serum)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution with the protease solution to a final desired concentration. A control reaction without the protease should be set up in parallel.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

-

Analysis:

-

Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

-

The percentage of remaining peptide at each time point can be calculated by integrating the peak area.

-

The half-life of the peptide can be determined by plotting the percentage of remaining peptide against time.

-

-

Fragment Analysis (Optional): Collect the fractions from the HPLC and analyze by mass spectrometry to identify the cleavage sites.[1][10]

Characterization of UAA-containing Peptides by MALDI-TOF Mass Spectrometry

This protocol provides a basic workflow for the analysis of a purified UAA-containing peptide using MALDI-TOF MS.

Materials:

-

Purified peptide sample

-

MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample Preparation:

-

Mix the purified peptide solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio directly on the MALDI target plate.

-

Allow the mixture to air-dry completely, forming co-crystals of the peptide and matrix.

-

-

Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range for the expected peptide mass. The instrument should be calibrated using a standard peptide mixture.

-

-

Data Analysis:

Visualizing Workflows and Pathways

Diagrams are essential tools for illustrating complex biological processes and experimental workflows. The following diagrams, generated using the Graphviz DOT language, depict key concepts in the application of unnatural amino acids in peptide design.

References

- 1. Unnatural amino acids: promising implications for the development of new antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Non-standard amino acids in peptide design and protein engineering | Semantic Scholar [semanticscholar.org]

- 7. A Tag-Free Platform for Synthesis and Screening of Cyclic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 11. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

Spectroscopic and Synthetic Profile of Fmoc-L-cyclohexylalanine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-α-Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH). This derivative of the non-proteinogenic amino acid L-cyclohexylalanine is a critical building block in solid-phase peptide synthesis (SPPS), valued for its ability to introduce hydrophobicity and conformational constraints into peptides, thereby enhancing their metabolic stability and receptor affinity. This document serves as a practical resource, presenting key spectroscopic data in a structured format, detailing experimental protocols, and illustrating the synthetic and analytical workflow.

Core Spectroscopic Data

The following sections and tables summarize the expected spectroscopic data for Fmoc-L-cyclohexylalanine, based on the analysis of its constituent chemical moieties and comparison with structurally similar Fmoc-protected amino acids.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected chemical shifts for Fmoc-L-cyclohexylalanine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are presented in Table 1. The spectrum is characterized by signals from the aromatic protons of the fluorenyl group, the aliphatic protons of the cyclohexyl ring, and the chiral α-proton of the amino acid backbone.

Table 1: Expected ¹H NMR Chemical Shifts for Fmoc-L-cyclohexylalanine

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Cyclohexyl (CH₂) | 0.8 - 1.8 | Multiplet | Overlapping signals from the multiple methylene (B1212753) groups in the cyclohexyl ring. |

| β-CH₂ | 1.5 - 1.9 | Multiplet | Protons on the carbon adjacent to the cyclohexyl ring. |

| α-CH | 4.0 - 4.5 | Multiplet | The chemical shift is influenced by the adjacent carboxyl and protected amine groups. |

| Fmoc-CH | 4.2 - 4.4 | Triplet | Methylene protons of the Fmoc protecting group. |

| Fmoc-CH₂ | 4.4 - 4.6 | Doublet | Methylene protons of the Fmoc protecting group. |

| Fmoc-Aromatic CH | 7.2 - 7.9 | Multiplet | Aromatic protons of the fluorenyl group, typically appearing as a series of doublets and triplets. |

| NH | 5.0 - 7.0 | Doublet | Amide proton, the chemical shift can be broad and is solvent-dependent. |

| COOH | 10.0 - 13.0 | Singlet (broad) | Carboxylic acid proton, often broad and may exchange with D₂O. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. Table 2 outlines the anticipated chemical shifts for the distinct carbon atoms in Fmoc-L-cyclohexylalanine.

Table 2: Expected ¹³C NMR Chemical Shifts for Fmoc-L-cyclohexylalanine

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Cyclohexyl (CH₂) | 25 - 35 |

| β-CH₂ | ~40 |

| α-CH | 50 - 60 |

| Fmoc-CH | ~47 |

| Fmoc-CH₂ | ~67 |

| Fmoc-Aromatic CH | 120 - 128 |

| Fmoc-Aromatic Quaternary C | 141 - 144 |

| Carbonyl (C=O, Urethane) | ~156 |

| Carbonyl (C=O, Carboxyl) | 170 - 176 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For Fmoc-L-cyclohexylalanine (Molecular Formula: C₂₄H₂₇NO₄), the expected monoisotopic mass is approximately 393.19 g/mol .

Table 3: Mass Spectrometry Data for Fmoc-L-cyclohexylalanine

| Parameter | Expected Value |

| Molecular Formula | C₂₄H₂₇NO₄ |

| Molecular Weight | 393.48 g/mol [1] |

| Monoisotopic Mass | 393.1940 g/mol |

| Expected [M+H]⁺ | 394.2013 |

| Expected [M+Na]⁺ | 416.1832 |

| Common Fragments | m/z 179 (fluorenylmethyl cation), m/z 222 (M - fluorenylmethylene), loss of CO₂ (44 Da) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Fmoc-L-cyclohexylalanine will exhibit characteristic absorption bands for the O-H of the carboxylic acid, the N-H of the urethane (B1682113), the C=O of both the urethane and carboxylic acid, and the aromatic C-H and C=C bonds of the Fmoc group.

Table 4: Key Infrared Absorption Bands for Fmoc-L-cyclohexylalanine

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H (Urethane) | 3300 - 3500 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2950 | Strong |

| C=O (Urethane) | 1680 - 1720 | Strong |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Fmoc-L-cyclohexylalanine and the acquisition of the corresponding spectroscopic data.

Synthesis of Fmoc-L-cyclohexylalanine

The synthesis of Fmoc-L-cyclohexylalanine is typically achieved by reacting L-cyclohexylalanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Materials:

-

L-cyclohexylalanine

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu

-

Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

Hexanes

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolution: Dissolve L-cyclohexylalanine in a 10% aqueous solution of sodium carbonate in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Addition of Fmoc-Cl: In a separate flask, dissolve Fmoc-Cl in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2 with 1M HCl. A white precipitate of Fmoc-L-cyclohexylalanine should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure Fmoc-L-cyclohexylalanine as a white solid.

-

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified Fmoc-L-cyclohexylalanine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, with 0.1% formic acid for positive ion mode electrospray ionization (ESI).

-

Acquisition: Analyze the sample using an ESI-TOF (Time-of-Flight) or ESI-Q-TOF (Quadrupole-Time-of-Flight) mass spectrometer to obtain high-resolution mass data.

Infrared Spectroscopy:

-

Sample Preparation: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of Fmoc-L-cyclohexylalanine.

References

Understanding the Hydrophobicity of the Cyclohexylalanine Side Chain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid L-cyclohexylalanine (Cha) is a critical tool in modern medicinal chemistry and drug design. Its unique cyclohexyl side chain imparts a significant degree of hydrophobicity, profoundly influencing the physicochemical properties of peptides and peptidomimetics. This technical guide provides a comprehensive analysis of the hydrophobicity of the cyclohexylalanine side chain, offering quantitative data, detailed experimental protocols for its characterization, and insights into its application in modulating biological signaling pathways. The strategic incorporation of cyclohexylalanine can lead to enhanced metabolic stability, increased receptor affinity, and improved pharmacokinetic profiles of therapeutic peptides.

Introduction

Hydrophobicity is a primary driving force in protein folding, ligand-receptor binding, and membrane translocation. The ability to precisely modulate the hydrophobic character of peptides is paramount in drug discovery. L-cyclohexylalanine, a synthetic amino acid, serves as a valuable building block for this purpose. It is structurally analogous to L-phenylalanine, with the phenyl ring hydrogenated to a cyclohexyl group. This seemingly subtle modification has significant implications for the molecule's spatial and hydrophobic properties, making it a powerful tool for enhancing the therapeutic potential of peptide-based drugs. This guide will delve into the core aspects of cyclohexylalanine's hydrophobicity, providing researchers with the necessary information to effectively utilize this unique amino acid in their work.

Physicochemical Properties of L-Cyclohexylalanine

The defining feature of L-cyclohexylalanine is its bulky and non-polar cyclohexyl side chain. This aliphatic ring system is responsible for its pronounced hydrophobic character. Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Polar Surface Area (PSA) | 63.3 Ų | [1] |

| Calculated logP (XLogP3) | 1.91 | [1] |

| Experimental logP | -0.72 | |

| pKa (Strongest Acidic) | 2.73 (Predicted) | |

| pKa (Strongest Basic) | 9.52 (Predicted) |

Note on LogP Discrepancy: The significant difference between the calculated (1.91) and experimental (-0.72) LogP values highlights a crucial concept in hydrophobicity measurement. LogP is typically calculated for the neutral form of a molecule. However, amino acids are zwitterionic at physiological pH. The experimental value is likely a reflection of the distribution coefficient (LogD), which accounts for all ionic species at a given pH. For ionizable compounds like amino acids, LogD is a more physiologically relevant measure of lipophilicity.[2][3][4] The negative LogD value suggests that while the cyclohexyl side chain is hydrophobic, the overall molecule still possesses significant aqueous solubility due to its charged amino and carboxyl groups.

Quantifying the Hydrophobicity of the Cyclohexylalanine Side Chain

Experimental Protocol: Determination of a Hydrophobicity Index by RP-HPLC

This protocol describes a method to determine a chromatographic hydrophobicity index (HI) for an amino acid, which can be used to compare the hydrophobicity of cyclohexylalanine to other natural and non-natural amino acids. The principle lies in the fact that in RP-HPLC, more hydrophobic molecules interact more strongly with the non-polar stationary phase and thus have longer retention times.[5][8]

Objective: To determine the relative hydrophobicity of L-cyclohexylalanine compared to L-phenylalanine and other amino acids.

Materials:

-

Analytical RP-HPLC system with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

N-acetylated amino acids (e.g., N-acetyl-L-cyclohexylalanine, N-acetyl-L-phenylalanine, etc.). N-acetylation is used to cap the N-terminus, making the retention behavior more dependent on the side chain.[9]

-

Reference peptides with and without cyclohexylalanine substitution.

Procedure:

-

Sample Preparation: Prepare 1 mg/mL stock solutions of each N-acetylated amino acid in the initial mobile phase composition (e.g., 95% A, 5% B).

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

-

Data Acquisition: Inject equal volumes of each sample and record the retention time (tR).

-

Calculation of Hydrophobicity Index (HI): The retention time itself is a direct indicator of relative hydrophobicity under the specified conditions. To create a more formal index, the retention time of a reference compound (e.g., N-acetyl-glycine) can be subtracted from the retention times of the other amino acids.[10]

-

HI = tR(amino acid) - tR(glycine)

-

Expected Outcome: It is expected that N-acetyl-L-cyclohexylalanine will have a significantly longer retention time and thus a higher hydrophobicity index than N-acetyl-L-phenylalanine, confirming its greater hydrophobicity.[8]

Comparative Hydrophobicity

The hydrogenation of the aromatic ring of phenylalanine to the saturated cyclohexyl ring in cyclohexylalanine removes the polarizable π-electrons of the benzene (B151609) ring, resulting in a more purely aliphatic and hydrophobic side chain. While phenylalanine is considered a very hydrophobic amino acid, the cyclohexyl group of Cha imparts even greater hydrophobicity due to its larger, non-polar, and flexible aliphatic structure.[11][12] This increased hydrophobicity is a key driver for its use in peptide drug design.

Synthesis of L-Cyclohexylalanine

L-cyclohexylalanine is typically synthesized via the catalytic hydrogenation of L-phenylalanine. This method is efficient and preserves the stereochemistry at the α-carbon.

Experimental Protocol: Synthesis of L-Cyclohexylalanine

Reaction: Catalytic hydrogenation of L-phenylalanine.

Materials:

-

L-phenylalanine

-

50% Acetic Acid

-

Platinum oxide (PtO₂) or 5% Rhodium on Carbon

-

Hydrogen gas

-

High-pressure hydrogenation apparatus

Procedure: [13]

-

Dissolve L-phenylalanine in 50% acetic acid in a high-pressure hydrogenation vessel.

-

Add the catalyst (e.g., platinum oxide).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (e.g., 50 kg/cm ²).

-

Heat the reaction mixture (e.g., 40-70°C) with stirring for a specified time (e.g., 2 hours).

-

After the reaction is complete, cool the vessel and carefully vent the hydrogen gas.

-

Remove the catalyst by filtration.

-

Remove the solvent from the filtrate under reduced pressure to yield L-cyclohexylalanine. The product can be further purified by recrystallization.

Impact of Cyclohexylalanine on Peptide and Protein Structure and Function

The incorporation of cyclohexylalanine into a peptide sequence can have profound effects on its structure, stability, and biological activity.

-

Increased Hydrophobicity: As discussed, the primary effect is an increase in the overall hydrophobicity of the peptide, which can enhance its binding to hydrophobic pockets in target receptors.[14]

-

Enhanced Metabolic Stability: The bulky cyclohexyl side chain can provide steric hindrance, protecting adjacent peptide bonds from enzymatic degradation by proteases.

-

Conformational Rigidity: The cyclohexyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and increasing receptor affinity and selectivity.

Role in Modulating G-Protein Coupled Receptor (GPCR) Signaling

The unique properties of cyclohexylalanine have been exploited in the design of peptide ligands for G-protein coupled receptors (GPCRs), such as the apelin and somatostatin (B550006) receptors.

Apelin Receptor Signaling

The apelin receptor (APJ) is involved in various physiological processes, including cardiovascular function. Apelin peptides containing cyclohexylalanine have been shown to be potent and stable agonists of the APJ receptor.

Simplified Apelin Receptor Signaling Pathway:

References

- 1. innospk.com [innospk.com]

- 2. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]

- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 4. Expasy - ProtScale [web.expasy.org]

- 5. Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]

- 10. mdpi.com [mdpi.com]

- 11. Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates [elifesciences.org]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Purity of Fmoc-Cha-OH: A Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of amino acid building blocks is paramount. Fmoc-L-Cyclohexylalanine (Fmoc-Cha-OH), a non-proteinogenic amino acid, is frequently incorporated into peptide structures to enhance hydrophobicity and metabolic stability. This technical guide provides an in-depth overview of the commercial sources, purity specifications, and analytical methodologies for this compound.

Commercial Availability and Purity Specifications

This compound is readily available from a variety of chemical suppliers. The purity of this reagent is predominantly determined by High-Performance Liquid Chromatography (HPLC), with most suppliers guaranteeing a purity of ≥98% or higher. Additional quality control tests may include Thin Layer Chromatography (TLC), acidimetric titration, and determination of enantiomeric purity. The table below summarizes the purity specifications from several prominent commercial vendors.

| Supplier | Stated Purity | Analytical Method(s) |

| Sigma-Aldrich (Novabiochem) | ≥98.0% (HPLC, area%)[1], ≥98% (TLC)[1], ≥97.0% (acidimetric)[1], ≥99.5% (enantiomeric purity)[1] | HPLC, TLC, Acidimetric Titration, IR, Water (K.F.)[1] |

| Santa Cruz Biotechnology | ≥98% | Not specified[2] |

| MedchemExpress | 99.50% | Not specified[3] |

| Chem-Impex | ≥99% (HPLC) | HPLC[4] |

| Watanabe Chemical Industries | ≥98% (HPLC), Enantiomer ≤0.5% | HPLC[5] |

| Thermo Scientific Chemicals | 98% | Not specified[6] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of L-Cyclohexylalanine with a 9-fluorenylmethyloxycarbonyl (Fmoc) donating reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. A representative protocol is as follows:

-

Dissolution of L-Cyclohexylalanine: L-Cyclohexylalanine is dissolved in a suitable aqueous solvent, such as a mixture of dioxane and water or acetone (B3395972) and water.

-

Basification: The pH of the solution is adjusted to approximately 8.5-9.5 using a base like sodium bicarbonate or sodium carbonate to deprotonate the amino group of the amino acid.

-

Addition of Fmoc Reagent: A solution of Fmoc-OSu (typically 1.1 equivalents) in dioxane or acetone is added dropwise to the amino acid solution while maintaining the pH in the range of 8.5-9.5.[7]

-

Reaction Monitoring: The reaction is stirred at room temperature for several hours (typically 4-8 hours) and monitored for completion using Thin Layer Chromatography (TLC).[7]

-

Work-up: Upon completion, the reaction mixture is acidified to a pH of 3-4 with a cold 10% citric acid solution.[7] The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with water and brine.[7]

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound as a solid.[7]

Purification of this compound

The crude product is typically purified by crystallization to remove unreacted starting materials and by-products.

-

Dissolution: The crude this compound solid is dissolved in a minimal amount of a suitable hot solvent, such as toluene (B28343) or ethyl acetate.[7][8]

-

Crystallization: A non-polar solvent, like hexane (B92381) or n-heptane, is added dropwise until turbidity is observed.[7] The solution is then allowed to cool slowly to room temperature and subsequently cooled further (e.g., at 4°C) to induce crystallization.[7]

-

Isolation and Drying: The resulting crystals are collected by filtration, washed with a cold non-polar solvent (e.g., hexane), and dried under vacuum.[7][8]

Analytical Characterization